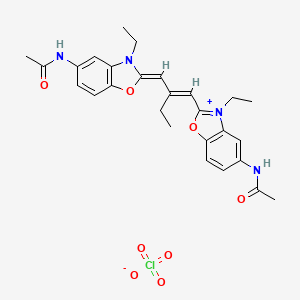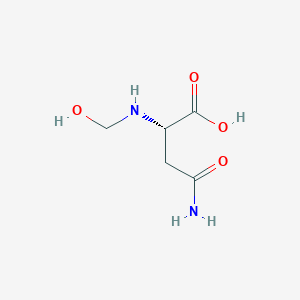
N~2~-(Hydroxymethyl)-L-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(Hydroxymethyl)-L-asparagine is a derivative of the amino acid asparagine, where a hydroxymethyl group is attached to the nitrogen atom of the asparagine molecule. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N2-(Hydroxymethyl)-L-asparagine typically involves the reaction of L-asparagine with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully maintained to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{L-asparagine} + \text{formaldehyde} \rightarrow \text{N~2~-(Hydroxymethyl)-L-asparagine} ]
Industrial Production Methods: Industrial production of N2-(Hydroxymethyl)-L-asparagine may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated control systems are employed to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N2-(Hydroxymethyl)-L-asparagine can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form N2-(Hydroxymethyl)-L-asparagine derivatives with different functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N2-(Hydroxymethyl)-L-asparagine can yield N2-(Carboxymethyl)-L-asparagine, while reduction can produce N2-(Hydroxymethyl)-L-asparagine derivatives with different functional groups.
Applications De Recherche Scientifique
N~2~-(Hydroxymethyl)-L-asparagine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions. It can be used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Medicine: N2-(Hydroxymethyl)-L-asparagine is investigated for its potential therapeutic applications. It may have anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of N2-(Hydroxymethyl)-L-asparagine involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with amino acid residues in enzymes or receptors, affecting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N~2~-(Hydroxymethyl)-L-asparagine can be compared with other similar compounds, such as:
N~2~-(Hydroxymethyl)-L-glutamine: Similar structure but with a glutamine backbone instead of asparagine.
N~2~-(Hydroxymethyl)-L-serine: Contains a serine backbone with a hydroxymethyl group attached to the nitrogen atom.
N~2~-(Hydroxymethyl)-L-lysine: Features a lysine backbone with a hydroxymethyl group.
Uniqueness: N2-(Hydroxymethyl)-L-asparagine is unique due to its specific structure and reactivity. The presence of the hydroxymethyl group allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications. Its potential therapeutic properties also distinguish it from other similar compounds.
Propriétés
Numéro CAS |
73903-62-5 |
|---|---|
Formule moléculaire |
C5H10N2O4 |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
(2S)-4-amino-2-(hydroxymethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C5H10N2O4/c6-4(9)1-3(5(10)11)7-2-8/h3,7-8H,1-2H2,(H2,6,9)(H,10,11)/t3-/m0/s1 |
Clé InChI |
FYERASWGBZFFKD-VKHMYHEASA-N |
SMILES isomérique |
C([C@@H](C(=O)O)NCO)C(=O)N |
SMILES canonique |
C(C(C(=O)O)NCO)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



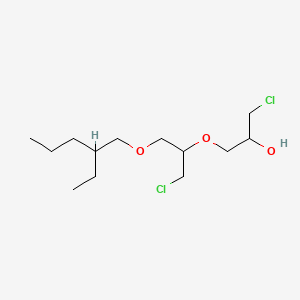
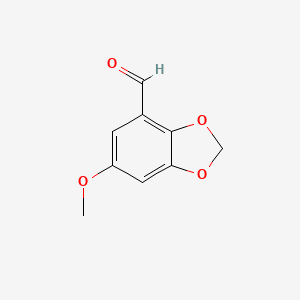

![2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]-](/img/structure/B14456480.png)
![1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14456485.png)
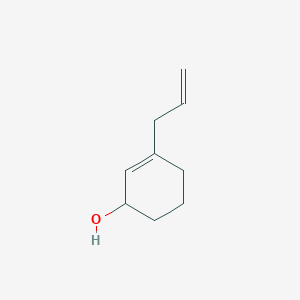
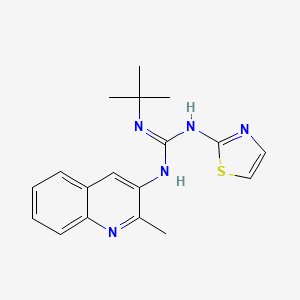
![1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane](/img/structure/B14456496.png)
![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)
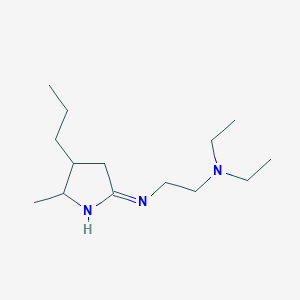
![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)
